molecular formula C8H6F5NO2S B13516447 Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B13516447
M. Wt: 275.20 g/mol
InChI Key: IPHKGNSCAAOZPQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable reagent in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of ethyl bromodifluoroacetate with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is unique due to its trifluoromethyl-thiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6F5NO2S

Molecular Weight

275.20 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)4-3-14-5(17-4)8(11,12)13/h3H,2H2,1H3

InChI Key

IPHKGNSCAAOZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(S1)C(F)(F)F)(F)F

Origin of Product

United States

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